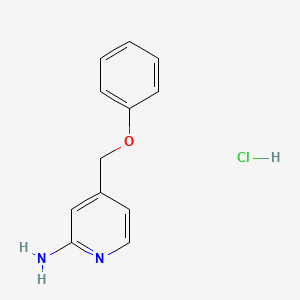
4-(Phenoxymethyl)pyridin-2-aminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Phenoxymethyl)pyridin-2-aminehydrochloride is a chemical compound with the molecular formula C12H13ClN2O. This compound is characterized by the presence of a pyridine ring substituted with a phenoxymethyl group and an amine group at the 2-position, forming a hydrochloride salt. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenoxymethyl)pyridin-2-aminehydrochloride typically involves the reaction of 4-(Phenoxymethyl)pyridine with ammonia or an amine source under controlled conditions. The reaction is often carried out in the presence of a suitable solvent such as ethanol or methanol, and the product is isolated as a hydrochloride salt by the addition of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
4-(Phenoxymethyl)pyridin-2-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
4-(Phenoxymethyl)pyridin-2-aminehydrochloride is utilized in various scientific research fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Phenoxymethyl)pyridin-2-aminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(Phenoxymethyl)pyridine: Lacks the amine group and hydrochloride salt.
2-Aminopyridine: Lacks the phenoxymethyl group.
Phenoxymethylpenicillin: Contains a different core structure but shares the phenoxymethyl group.
Uniqueness
4-(Phenoxymethyl)pyridin-2-aminehydrochloride is unique due to the combination of the phenoxymethyl group and the amine group on the pyridine ring, forming a hydrochloride salt. This unique structure imparts specific chemical and biological properties, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C12H13ClN2O |
|---|---|
Peso molecular |
236.70 g/mol |
Nombre IUPAC |
4-(phenoxymethyl)pyridin-2-amine;hydrochloride |
InChI |
InChI=1S/C12H12N2O.ClH/c13-12-8-10(6-7-14-12)9-15-11-4-2-1-3-5-11;/h1-8H,9H2,(H2,13,14);1H |
Clave InChI |
LYTWSPPAKHMGMJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OCC2=CC(=NC=C2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















